N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride
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Overview
Description
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2F3N2 and a molecular weight of 269.14 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a methylamine group. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)piperidin-4-amine with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is isolated as a dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
- 1-(2,2,2-trifluoroethyl)piperidin-4-amine
- N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
Uniqueness
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is unique due to its combination of a piperidine ring with both a trifluoroethyl group and a methylamine group. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research applications .
Properties
IUPAC Name |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2.2ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;;/h7,12H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAULDAHMWYKGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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